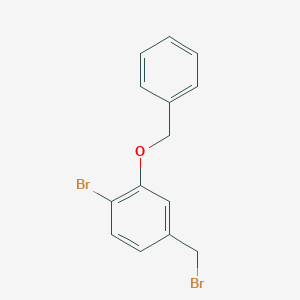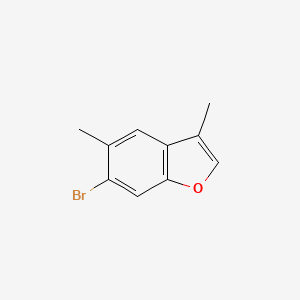
1-(4-Trifluoromethylbenzyl)guanidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(4-Trifluoromethylbenzyl)guanidine is a chemical compound with the molecular formula C9H10F3N3 and a molecular weight of 217.19 g/mol It is characterized by the presence of a trifluoromethyl group attached to a benzyl moiety, which is further linked to a guanidine group
Métodos De Preparación
The synthesis of 1-(4-Trifluoromethylbenzyl)guanidine can be achieved through several methods:
Classical Methods: Traditional synthetic routes involve the reaction of benzylamines with guanidine derivatives.
Transition Metal Catalysis: Recent developments have highlighted the use of transition metal-catalyzed reactions for the synthesis of guanidines.
One-Pot Synthesis: A sequential one-pot approach using N-chlorophthalimide, isocyanides, and amines has been reported to provide efficient access to diverse guanidines, including this compound.
Análisis De Reacciones Químicas
1-(4-Trifluoromethylbenzyl)guanidine undergoes various chemical reactions, including:
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, although specific conditions and reagents for these transformations are not extensively documented.
Substitution Reactions: It can undergo nucleophilic substitution reactions, particularly at the guanidine moiety.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used.
Aplicaciones Científicas De Investigación
1-(4-Trifluoromethylbenzyl)guanidine has several scientific research applications:
Mecanismo De Acción
The mechanism of action of 1-(4-Trifluoromethylbenzyl)guanidine involves its interaction with specific molecular targets and pathways:
Comparación Con Compuestos Similares
1-(4-Trifluoromethylbenzyl)guanidine can be compared with other similar compounds:
1-(4-Trifluoromethylphenyl)piperazine: This compound also contains a trifluoromethyl group and exhibits similar biological activities.
1-(4-Chlorophenyl)piperazine: Another related compound with a different substituent on the benzyl ring, showing distinct chemical and biological properties.
1-(4-Methoxybenzyl)piperazine: This compound has a methoxy group instead of a trifluoromethyl group, leading to different reactivity and applications.
Propiedades
Fórmula molecular |
C9H10F3N3 |
|---|---|
Peso molecular |
217.19 g/mol |
Nombre IUPAC |
2-[[4-(trifluoromethyl)phenyl]methyl]guanidine |
InChI |
InChI=1S/C9H10F3N3/c10-9(11,12)7-3-1-6(2-4-7)5-15-8(13)14/h1-4H,5H2,(H4,13,14,15) |
Clave InChI |
XMMKZZRJMIIBED-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=CC=C1CN=C(N)N)C(F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![5-Bromo-4-[4-(cyclohexyloxy)phenyl]imidazole-2-carbaldehyde](/img/structure/B13689080.png)


![5-Fluoro-2,2-dimethyl-4H-benzo[d][1,3]dioxin-4-one](/img/structure/B13689098.png)






![3-(6-Chloroimidazo[1,2-a]pyridin-2-yl)benzonitrile](/img/structure/B13689141.png)



